Benzamide, 2-hydroxy-N-5-thiazolyl- Benzamide, 2-hydroxy-N-5-thiazolyl-
Brand Name: Vulcanchem
CAS No.: 123199-77-9
VCID: VC17036616
InChI: InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14)
SMILES:
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol

Benzamide, 2-hydroxy-N-5-thiazolyl-

CAS No.: 123199-77-9

Cat. No.: VC17036616

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 2-hydroxy-N-5-thiazolyl- - 123199-77-9

Specification

CAS No. 123199-77-9
Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
IUPAC Name 2-hydroxy-N-(1,3-thiazol-5-yl)benzamide
Standard InChI InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14)
Standard InChI Key QSRXUVONSCUWEI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CN=CS2)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a benzamide moiety (a benzene ring linked to an amide group) fused with a thiazole heterocycle at the 5-position. The hydroxyl group at the 2-position of the benzamide introduces hydrogen-bonding capacity, while the thiazole ring contributes electron-rich sulfur and nitrogen atoms, enhancing reactivity . Key physicochemical properties include:

  • Molecular formula: C10H8N2O2S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}\text{S}

  • Molar mass: 220.25 g/mol

  • Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran) based on structural analogs .

The thiazole ring’s electron-deficient nature facilitates interactions with biological targets, particularly enzymes and receptors involved in microbial pathogenesis .

Synthesis and Optimization

Synthetic Pathways

The synthesis of benzamide, 2-hydroxy-N-5-thiazolyl- derivatives is typically achieved via acylation reactions. A representative method involves:

  • Reacting 2-amino-5-nitrothiazole with a benzoyl halide derivative in anhydrous tetrahydrofuran.

  • Adding triethylamine to catalyze the formation of the amide bond.

  • Isolating the product via crystallization from methanol, yielding 55–70% purity .

For example, the reaction of 2-amino-5-nitrothiazole with 2-hydroxybenzoyl chloride produces the target compound after recrystallization .

Process Optimization

Key parameters influencing yield include:

  • Temperature: Reactions conducted at 0–5°C minimize side reactions.

  • Solvent choice: Tetrahydrofuran enhances solubility of intermediates.

  • Catalyst stoichiometry: Triethylamine in equimolar ratios ensures complete acylation .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzamide, 2-hydroxy-N-5-thiazolyl- exhibits broad-spectrum antimicrobial activity:

OrganismActivity (IC₅₀)Mechanism
Trichomonas vaginalis12 µMInhibition of parasitic glycolysis
Mycobacterium tuberculosis8 µMDisruption of cell wall synthesis
Candida albicans25 µMFungal cytochrome P450 inhibition

Data derived from structural analogs suggest these activities arise from thiazole-mediated interference with ATP-binding cassettes and electron transport chains .

Comparative Analysis with Structural Analogs

The pharmacological profile of benzamide, 2-hydroxy-N-5-thiazolyl- varies significantly with substituent modifications. The table below highlights key differences:

CompoundSubstituentBiological Activity
2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamideNitro group at C5Enhanced antibacterial potency
N-(Thiazol-2-yl)benzamideNo hydroxyl groupReduced antifungal activity
2-Hydroxy-N-(4-thiazolyl)benzamideThiazole at C4Selective antiparasitic effects

The nitro-substituted analog demonstrates 3-fold greater activity against Staphylococcus aureus compared to the parent compound, underscoring the importance of electron-withdrawing groups .

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

Rat pharmacokinetic studies of related thiazole benzamides reveal:

  • Oral bioavailability: 40–60% due to first-pass metabolism.

  • Half-life: 4–6 hours, with hepatic glucuronidation as the primary clearance pathway .

Toxicity Profile

Applications in Drug Development

Benzamide, 2-hydroxy-N-5-thiazolyl- serves as a scaffold for designing:

  • Antiparasitic agents: Derivatives are under investigation for amoebiasis and giardiasis.

  • Antitubercular drugs: Nitro-substituted analogs show promise against multidrug-resistant M. tuberculosis .

  • Antifungals: Thiazole-modified variants inhibit azole-resistant Candida strains.

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